molecular formula C22H18N2O3 B13116693 3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B13116693
M. Wt: 358.4 g/mol
InChI Key: CFXACCOGJNQFMK-UHFFFAOYSA-N
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Description

3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique structural properties This compound belongs to the family of spiro compounds, which are characterized by a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one and an amine source can yield the desired diamino compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential as a fluorescent probe in diagnostic imaging.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to track molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-carboxylic acid
  • 3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-carboxylic acid
  • 3’,6’-Diacetoxy-2’,7’-difluoro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-carboxylic acid

Uniqueness

3’,6’-Diamino-2’,7’-dimethyl-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one stands out due to its dual amino groups and dimethyl substitutions, which confer unique chemical reactivity and biological interactions. Its spiro structure also contributes to its stability and distinct fluorescent properties, making it valuable in various research applications.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

3',6'-diamino-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C22H18N2O3/c1-11-7-15-19(9-17(11)23)26-20-10-18(24)12(2)8-16(20)22(15)14-6-4-3-5-13(14)21(25)27-22/h3-10H,23-24H2,1-2H3

InChI Key

CFXACCOGJNQFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)N)C

Origin of Product

United States

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